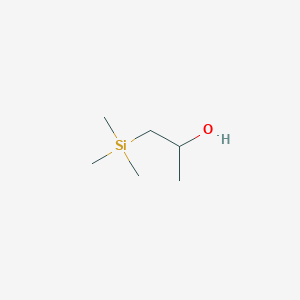
2-Propanol, 1-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(trimethylsilyl)-, also known as 2-Propanol, 1-(trimethylsilyl)-, is a useful research compound. Its molecular formula is C6H16OSi and its molecular weight is 132.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanol, 1-(trimethylsilyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanol, 1-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
1. Synthesis of Telechelic Oligomers
2-Propanol, 1-(trimethylsilyl)- is primarily utilized in the synthesis of telechelic oligomers through Atom Transfer Radical Polymerization (ATRP). This method allows for the controlled polymerization of styrene and other monomers, leading to materials with specific functionalities and properties. The incorporation of trimethylsilyl groups enhances solubility and stability during the polymerization process .
2. Protective Group in Synthesis
The trimethylsilyl (TMS) group serves as a protecting group for alcohols and amines. It can be easily removed under mild conditions, making it ideal for multi-step syntheses where selective deprotection is required. This property is particularly useful in complex organic synthesis, where functional group manipulation is critical .
Case Study 1: ATRP of Styrene
In a study exploring the synthesis of telechelic oligomers via ATRP, researchers demonstrated that using 2-Propanol, 1-(trimethylsilyl)- significantly improved the control over molecular weight distribution and polydispersity of the resulting polymers. The TMS group provided enhanced solubility in organic solvents, facilitating better reaction kinetics .
Case Study 2: Functionalization of Alumina
Another study investigated the functionalization of γ-Alumina with trimethylsilyl groups to enhance catalytic activity in dehydration reactions. The presence of TMS groups was found to modify the surface properties of alumina, improving its performance as a catalyst in converting alcohols to olefins. However, it was noted that excessive TMS coating could reduce catalyst activity when using monofunctional alcohols like 1-propanol and 2-propanol .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
18182-10-0 |
|---|---|
Molekularformel |
C6H16OSi |
Molekulargewicht |
132.28 g/mol |
IUPAC-Name |
1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C6H16OSi/c1-6(7)5-8(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
XAQCRBIXUXIJHB-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(C)C)O |
Kanonische SMILES |
CC(C[Si](C)(C)C)O |
Synonyme |
1-TMS-2-PR 1-trimethylsilyl-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















